molecular formula C22H20BrNO B155488 1-Benzhydryl-3-(4-bromophenoxy)azetidine CAS No. 132924-50-6

1-Benzhydryl-3-(4-bromophenoxy)azetidine

Cat. No.: B155488
CAS No.: 132924-50-6
M. Wt: 394.3 g/mol
InChI Key: RUWZBENSISVWOW-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(4-bromophenoxy)azetidine is a synthetic organic compound with the molecular formula C22H20BrNO It is characterized by the presence of an azetidine ring substituted with a benzhydryl group and a 4-bromophenoxy group

Scientific Research Applications

1-Benzhydryl-3-(4-bromophenoxy)azetidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of novel materials and polymers with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-3-(4-bromophenoxy)azetidine typically involves the reaction of benzhydryl chloride with 3-(4-bromophenoxy)azetidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydryl-3-(4-bromophenoxy)azetidine can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.

    Reduction: The bromophenoxy group can be reduced to a phenoxy group.

    Substitution: The bromine atom in the 4-bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Phenoxy-substituted azetidines.

    Substitution: Azide or thiocyanate-substituted azetidines.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(4-bromophenoxy)azetidine is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The azetidine ring and the benzhydryl group may play a crucial role in binding to these targets, influencing their activity and leading to the observed biological effects.

Comparison with Similar Compounds

    1-Benzhydryl-3-(4-chlorophenoxy)azetidine: Similar structure but with a chlorine atom instead of bromine.

    1-Benzhydryl-3-(4-fluorophenoxy)azetidine: Similar structure but with a fluorine atom instead of bromine.

    1-Benzhydryl-3-(4-methylphenoxy)azetidine: Similar structure but with a methyl group instead of bromine.

Uniqueness: 1-Benzhydryl-3-(4-bromophenoxy)azetidine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be a site for further functionalization, making this compound versatile for various applications.

Properties

IUPAC Name

1-benzhydryl-3-(4-bromophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrNO/c23-19-11-13-20(14-12-19)25-21-15-24(16-21)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21-22H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWZBENSISVWOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A stirred slurry of 8.8 g (0.22 mole) of 60% sodium hydride (mineral oil suspension) in 200 ml of dry dimethylformamide was heated under nitrogen atmosphere to 70° C. then 48 g (0.2 mole) of 1-diphenylmethyl-3-azetidinol in 150 ml of dry dimethylformamide was added dropwise at a rate which maintained the temperature below 90° C. and allowed a steady hydrogen evolution. The reaction mixture was stirred for 1 hr at 90° C., treated with 38.5 g (0.22 mole ) of 4-bromofluorobenzene and heated at 90° C. for 36 hr. The reaction mixture was diluted with 1200 ml of water and after stirring for 3 hr, the solid precipitate was collected by filtration to yield 112 g of crude, wet product. Recrystallization from ligroin yielded 65.6 g (83.2%) of white crystals, m.p. 116°-117° C.
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8.8 g
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48 g
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150 mL
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1200 mL
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Yield
83.2%

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